

# Commercial Suppliers and Technical Guide for Benz[a]anthracene-7-methanol-13C

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## Compound of Interest

Compound Name:	Benz[a]anthracene-7-methanol-13C
Cat. No.:	B589468

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and technical specifications of **Benz[a]anthracene-7-methanol-13C**. It is designed to assist researchers, scientists, and professionals in drug development in sourcing this stable isotope-labeled compound and understanding its applications, particularly in toxicology and carcinogenesis research.

## Introduction

**Benz[a]anthracene-7-methanol-13C** is a stable isotope-labeled form of Benz[a]anthracene-7-methanol, a metabolite of the polycyclic aromatic hydrocarbon (PAH) Benz[a]anthracene. PAHs are a class of chemicals that are byproducts of incomplete combustion and are of significant interest due to their carcinogenic and mutagenic properties. The <sup>13</sup>C label in this compound makes it an invaluable tool for use as an internal standard in quantitative mass spectrometry-based studies, such as metabolic profiling and DNA adduct analysis, allowing for precise tracking and quantification.

## Commercial Suppliers

Several specialized chemical suppliers offer **Benz[a]anthracene-7-methanol-13C**. The following table summarizes the key information for sourcing this compound.

Supplier	Product Name	Catalog Number	CAS Number	Additional Information
LGC Standards (Distributor for Toronto Research Chemicals)	Benz[a]anthracene-7-methanol-13C	TRC-B183607	1391054-65-1	Provides a comprehensive certificate of analysis with each product, including spectroscopic data.
MedChemExpress	Benz[a]anthracene-7-methanol-13C	HY-W778774	1391054-65-1	Marketed as a stable isotope for research use.
Pharmaffiliates	Benz[a]anthracene-7-methanol-13C	PA STI 010290	1391054-65-1	Listed as a pharmaceutical standard and fine chemical.

## Technical Data

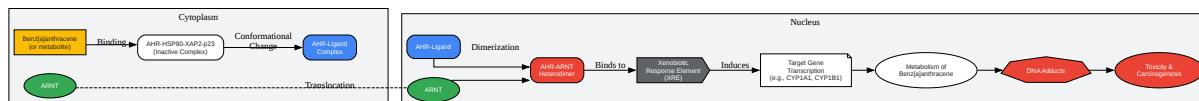
The following table summarizes the available technical data for **Benz[a]anthracene-7-methanol-13C**. While specific purity and isotopic enrichment values are lot-dependent and should be confirmed with the supplier's Certificate of Analysis (CoA), general properties are provided below.

Property	Value	Source
Molecular Formula	$C_{18}^{13}CH_{14}O$	LGC Standards
Molecular Weight	259.31 g/mol	LGC Standards
Appearance	Off-White Solid	Pharmaffiliates[1]
Storage	2-8°C Refrigerator	Pharmaffiliates[1]
Shipping Conditions	Ambient	Pharmaffiliates[1]
Applications	Metabolite of formyl-substituted benzoanthracenes	Pharmaffiliates[1]

Note: A comprehensive Certificate of Analysis, including purity (typically determined by HPLC), isotopic enrichment, and spectroscopic data ( $^1H$  NMR,  $^{13}C$  NMR, MS), is generally provided by suppliers such as Toronto Research Chemicals upon purchase.[2][3]

## Signaling Pathway: Aryl Hydrocarbon Receptor (AHR) Activation

The parent compound, Benz[a]anthracene, is known to exert its biological effects, including carcinogenesis, through the activation of the Aryl Hydrocarbon Receptor (AHR) signaling pathway. As a metabolite, Benz[a]anthracene-7-methanol is also implicated in this pathway.



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Aryl Hydrocarbon Receptor (AHR) Signaling Pathway for Benz[a]anthracene.

## Experimental Protocols

**Benz[a]anthracene-7-methanol-13C** is primarily used as an internal standard in mass spectrometry-based applications to ensure accurate quantification of the unlabeled analyte in biological matrices. A key application is in the study of DNA adduct formation, which is a critical event in chemical carcinogenesis.

### General Protocol for DNA Adduct Analysis by LC-MS/MS

This protocol provides a general workflow for the detection and quantification of DNA adducts using a stable isotope-labeled internal standard. This method would be adapted for the specific analysis of Benz[a]anthracene-7-methanol-derived adducts.

#### 1. Sample Preparation and DNA Extraction:

- Expose target cells or tissues (in vitro or in vivo) to the unlabeled Benz[a]anthracene or Benz[a]anthracene-7-methanol.
- Harvest cells or tissues and extract genomic DNA using a standard DNA isolation kit or phenol-chloroform extraction method.
- Quantify the extracted DNA using UV spectrophotometry (e.g., NanoDrop).

#### 2. DNA Hydrolysis:

- To a known amount of extracted DNA (e.g., 50-100 µg), add the **Benz[a]anthracene-7-methanol-13C** as an internal standard.
- Perform enzymatic hydrolysis of the DNA to nucleosides. This is typically a multi-step process:
  - Incubate with nuclease P1 to digest DNA to deoxynucleoside 3'-monophosphates.
  - Follow with incubation with alkaline phosphatase to dephosphorylate the nucleotides to deoxynucleosides.

#### 3. Solid-Phase Extraction (SPE) for Sample Cleanup:

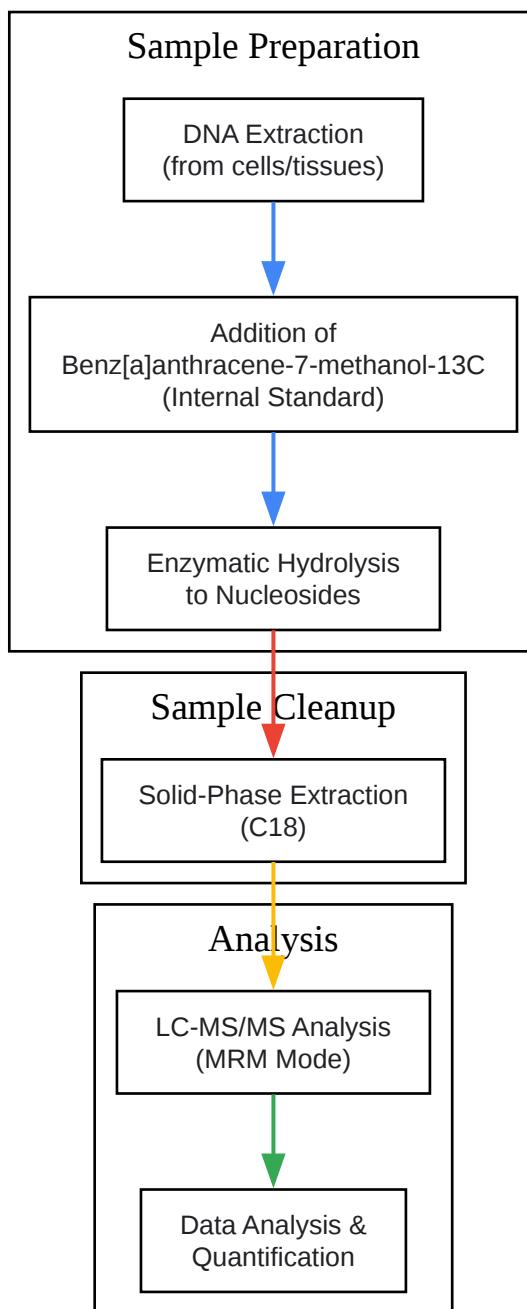
- Condition a C18 SPE cartridge with methanol and then with water.
- Load the hydrolyzed DNA sample onto the cartridge.
- Wash the cartridge with water to remove salts and other polar impurities.
- Elute the deoxynucleosides (including the adducts) with methanol.
- Evaporate the eluate to dryness under a stream of nitrogen.

#### 4. LC-MS/MS Analysis:

- Reconstitute the dried sample in a suitable solvent (e.g., mobile phase).
- Inject the sample onto a reverse-phase HPLC column (e.g., C18) coupled to a triple quadrupole mass spectrometer.
- Use a gradient elution to separate the DNA adducts from the normal deoxynucleosides.
- The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect the specific parent-to-daughter ion transitions for both the unlabeled DNA adduct and the <sup>13</sup>C-labeled internal standard.

#### 5. Data Analysis:

- Integrate the peak areas for the MRM transitions of both the analyte and the internal standard.
- Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
- Quantify the amount of DNA adduct in the sample by comparing this ratio to a standard curve generated with known amounts of the unlabeled adduct and the internal standard.



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#### Experimental Workflow for DNA Adduct Analysis.

This technical guide provides a starting point for researchers interested in utilizing **Benz[a]anthracene-7-methanol-13C**. For specific applications and detailed protocols, it is recommended to consult the scientific literature and the technical documentation provided by the suppliers.

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## References

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